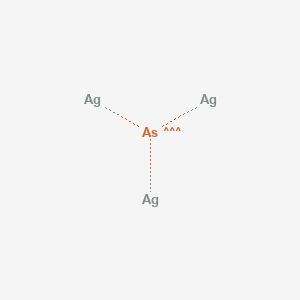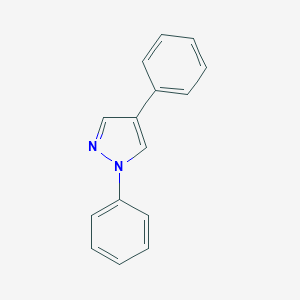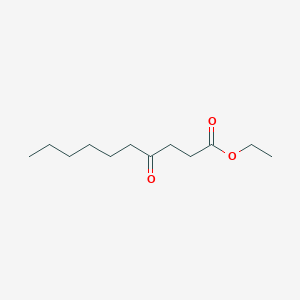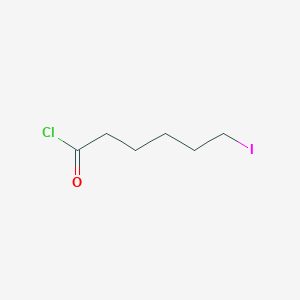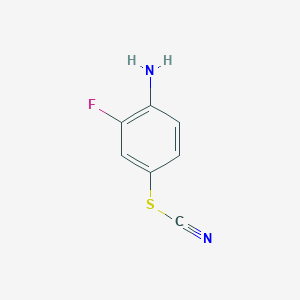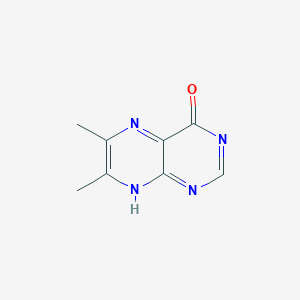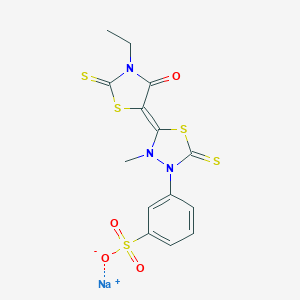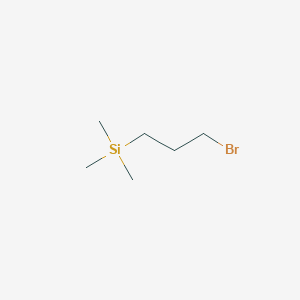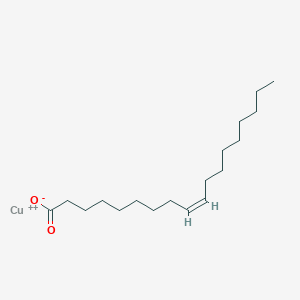
Oleic acid, copper salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleic acid, copper salt, also known as copper oleate, is a metal soap formed by the reaction of oleic acid with copper ions. Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. Copper oleate is known for its applications in various fields, including as a catalyst, in the preparation of copper nanoparticles, and in the production of antifouling paints.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper oleate can be synthesized through several methods, including chemical reduction and co-precipitation. One common method involves the reaction of copper chloride with oleic acid in the presence of a reducing agent such as sodium formaldehyde sulfoxylate. The reaction is typically carried out in a solvent like acetone, and surfactants such as polyvinyl alcohol or polyvinyl pyrrolidone are used to prevent agglomeration and oxidation of the copper nanoparticles .
Industrial Production Methods: In industrial settings, copper oleate is often produced by reacting copper sulfate with oleic acid in an aqueous medium. The reaction mixture is heated and stirred to ensure complete reaction, and the resulting copper oleate is then separated and purified. This method is scalable and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Copper oleate undergoes various chemical reactions, including:
Oxidation: Copper oleate can be oxidized to form copper oxide (CuO) and other copper compounds.
Reduction: It can be reduced to metallic copper under certain conditions.
Substitution: Copper oleate can participate in substitution reactions where the oleate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products:
Oxidation: Copper oxide (CuO) and other copper oxides.
Reduction: Metallic copper.
Substitution: Copper complexes with different ligands.
Scientific Research Applications
Copper oleate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of copper nanoparticles, which have applications in catalysis, electronics, and materials science.
Biology: Copper nanoparticles synthesized from copper oleate are studied for their antimicrobial properties and potential use in medical devices.
Medicine: Copper oleate is explored for its potential in drug delivery systems and as an antifungal agent.
Mechanism of Action
Copper oleate can be compared with other metal soaps such as zinc oleate and lead oleate:
Zinc Oleate: Similar to copper oleate, zinc oleate is used in antifouling paints and as a catalyst. zinc oleate has different solubility properties and is less toxic than copper oleate.
Lead Oleate: Lead oleate is also used in paints and coatings, but it is highly toxic and has been largely phased out due to environmental and health concerns.
Uniqueness: Copper oleate is unique due to its balance of catalytic activity, antimicrobial properties, and relatively lower toxicity compared to lead compounds. Its ability to form stable copper nanoparticles makes it valuable in nanotechnology and materials science .
Comparison with Similar Compounds
- Zinc oleate
- Lead oleate
- Aluminum oleate
Properties
CAS No. |
10402-16-1 |
|---|---|
Molecular Formula |
C18H33CuO2 |
Molecular Weight |
345.0 g/mol |
IUPAC Name |
copper(1+);(Z)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-; |
InChI Key |
NFRRPHPZDNJENC-KVVVOXFISA-M |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cu+2] |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Cu+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cu+] |
Key on ui other cas no. |
1120-44-1 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


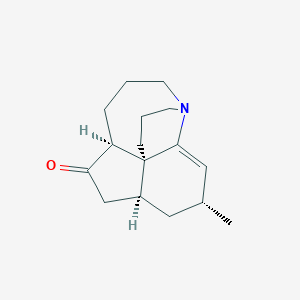
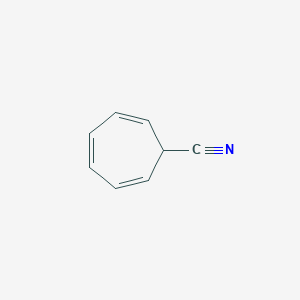
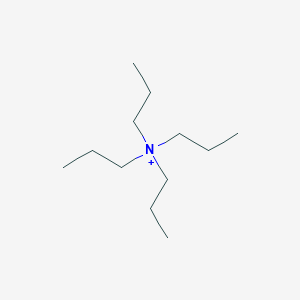
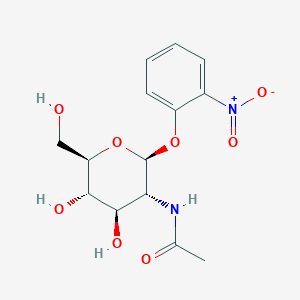
![(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B79316.png)
